REACTION_CXSMILES
|
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[O:2].N[C:14]1[CH:22]=[CH:21]C(CN(C=O)C)=C[C:15]=1[C:16]([OH:18])=[O:17]>CN(C)C=O>[C:15]12[C:12](=[CH:11][CH:21]=[CH:22][CH:14]=1)[NH:8][C:1](=[O:2])[O:18][C:16]2=[O:17]
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Name
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|
Quantity
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1.67 g
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Type
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reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)CN(C)C=O
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
a reaction
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Name
|
|
Type
|
product
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |